2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol is a complex organic compound that features a benzoxazole moiety. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Known for its use in the synthesis of dyes and as a building block in organic synthesis.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Uniqueness
2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H20N2O3/c1-14-10-19-21(11-15(14)2)28-23(25-19)16-6-4-8-18(12-16)24-13-17-7-5-9-20(27-3)22(17)26/h4-13,26H,1-3H3 |
InChI Key |
VYRVIMUPEMUBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC=C4)OC)O |
Origin of Product |
United States |
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